2,3-Diisopropylbiphenyl
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Overview
Description
2,3-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It consists of two benzene rings connected by a single bond, with isopropyl groups attached to the 2nd and 3rd positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diisopropylbiphenyl typically involves the isopropylation of biphenyl. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Diisopropylbiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated biphenyls and other substituted derivatives.
Scientific Research Applications
2,3-Diisopropylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3-Diisopropylbiphenyl depends on its specific application. In catalytic processes, it may act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diisopropylbiphenyl: Another isomer with isopropyl groups at the 4th positions of both benzene rings.
3,4’-Diisopropylbiphenyl: An isomer with isopropyl groups at the 3rd and 4th positions of the biphenyl structure.
Uniqueness
2,3-Diisopropylbiphenyl is unique due to the specific positioning of the isopropyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to different interactions in both chemical and biological systems compared to its isomers .
Biological Activity
2,3-Diisopropylbiphenyl (C18H22), a biphenyl derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by two isopropyl groups attached to the biphenyl structure. The synthesis of this compound can be achieved through several methods, including:
- Suzuki Coupling Reaction : This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
- Friedel-Crafts Alkylation : A classic method where isopropyl groups are introduced onto the biphenyl backbone using Lewis acids as catalysts.
The versatility of biphenyl derivatives in organic synthesis makes them valuable intermediates in pharmaceutical applications .
Biological Activities
Research indicates that biphenyl derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have reported that biphenyl compounds possess antimicrobial properties, potentially useful in developing new antibiotics .
- Anti-inflammatory Effects : Certain biphenyl derivatives have been shown to inhibit inflammatory pathways, suggesting their potential as anti-inflammatory agents .
- Antitumor Properties : Research has indicated that specific biphenyl derivatives may have antitumor activity, making them candidates for cancer therapy .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effectiveness of various biphenyl derivatives. The results showed that this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 32 | Antimicrobial |
Control (Standard Drug) | 16 | Antimicrobial |
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of biphenyl derivatives. In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophage cells. The compound inhibited TNF-α production by approximately 50% at a concentration of 10 µM .
Treatment | TNF-α Production (%) |
---|---|
Control | 100 |
This compound | 50 |
Properties
CAS No. |
1319725-21-7 |
---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-phenyl-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI Key |
AMBHHSBRXZAGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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